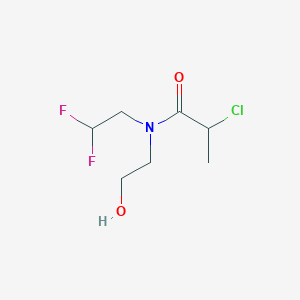
6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil, also known as ADHU, is a synthetic analog of uracil. It was first synthesized in the 1960s and has been researched for its potential applications in various fields. In
Applications De Recherche Scientifique
6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil has been researched for its potential applications in various fields. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of viral infections, as it has been shown to inhibit the replication of certain viruses. Additionally, 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil has been studied for its potential use in the development of new antibiotics, as it has been shown to inhibit the growth of certain bacteria.
Mécanisme D'action
The mechanism of action of 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil is not fully understood. However, it is believed to inhibit the activity of enzymes involved in nucleic acid synthesis, such as thymidylate synthase and dihydrofolate reductase. This inhibition leads to a decrease in the production of nucleic acids, which is thought to be responsible for its anticancer and antiviral properties.
Biochemical and Physiological Effects
6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as the replication of certain viruses. It has also been shown to inhibit the growth of certain bacteria. Additionally, 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil has been shown to have immunomodulatory effects, as it has been shown to increase the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, it has been shown to have a number of potential applications in various fields. However, one limitation of 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in laboratory experiments.
Orientations Futures
There are a number of future directions for research on 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil. One area of research could be to further investigate its potential as an anticancer agent. Additionally, research could be conducted to optimize its use as an antiviral and antibiotic agent. Further studies could also be conducted to better understand its mechanism of action and to identify any potential side effects or limitations. Finally, research could be conducted to explore the use of 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil in combination with other drugs or therapies to enhance its efficacy.
Méthodes De Synthèse
6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil can be synthesized using a multistep process starting from uracil. The first step involves the reaction of uracil with nitrous acid to form 5-nitrosouracil. This compound is then reacted with ethyl formate to form 5-ethoxycarbonyl-1-nitrosouracil. The final step involves the reaction of 5-ethoxycarbonyl-1-nitrosouracil with ammonia to form 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil.
Propriétés
IUPAC Name |
6-amino-5-[(E)-hydroxyiminomethyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-10-5(8)4(3-9-14)6(12)11(2)7(10)13/h3,14H,8H2,1-2H3/b9-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJVBDGDFTVCKE-YCRREMRBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)/C=N/O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid](/img/structure/B6635115.png)




![1-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635159.png)
![1-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635167.png)
![1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635174.png)
![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)
![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)


